3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid
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Overview
Description
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, an acetamido group, and a phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamidation: The phenoxy intermediate is then reacted with an acetamido group donor, such as acetic anhydride, under suitable conditions to introduce the acetamido functionality.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid: shares structural similarities with other benzoic acid derivatives and phenoxyacetamides.
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: is another compound with a similar benzoic acid core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
649773-89-7 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-12(2)16-8-7-13(3)9-17(16)24-11-18(21)20-15-6-4-5-14(10-15)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
ZEGZGOJKNKTELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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